molecular formula C14H24O B13968204 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 388087-87-4

2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol

Cat. No.: B13968204
CAS No.: 388087-87-4
M. Wt: 208.34 g/mol
InChI Key: DWEJWCORWHNDIL-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol is a complex organic compound with the molecular formula C({12})H({20})O. It is a member of the tricyclic hydrocarbons, specifically derived from adamantane, and is known for its unique structural properties .

Preparation Methods

The synthesis of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by selective oxidation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .

Chemical Reactions Analysis

2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is either utilized or modified by biological systems .

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol include:

These comparisons highlight the uniqueness of 2-Ethyl-1,3-dimethyltricyclo[331

Properties

CAS No.

388087-87-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-ethyl-1,3-dimethyladamantan-2-ol

InChI

InChI=1S/C14H24O/c1-4-14(15)12(2)6-10-5-11(7-12)9-13(14,3)8-10/h10-11,15H,4-9H2,1-3H3

InChI Key

DWEJWCORWHNDIL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(CC3CC(C2)CC1(C3)C)C)O

Origin of Product

United States

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